4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one
Description
4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (commonly abbreviated as TBI or K32 in some literature) is a polyhalogenated benzimidazole derivative. It belongs to a class of compounds designed as potent inhibitors of protein kinases, particularly casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer progression . The molecule features a benzimidazolone core substituted with four bromine atoms at positions 4, 5, 6, and 5. This bromination pattern enhances its binding affinity to ATP pockets of kinases through halogen bonding and hydrophobic interactions . Its molecular formula is C₇H₂Br₄N₂O, with a molecular weight of 489.72 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNFJCUHHTZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439128 | |
| Record name | 2oxd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56534-23-7 | |
| Record name | 2oxd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the bromination of 1H-benzimidazole using bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 4,5,6,7 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Inhibition of Protein Kinase CK2
TBBi is primarily recognized for its role as an inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including proliferation and apoptosis. Research has demonstrated that TBBi and its derivatives exhibit significant inhibitory activity against CK2, making them valuable in cancer research.
- Mechanism of Action : TBBi competes with ATP for binding to the CK2 active site. Its efficacy is often measured through IC values; for instance, TBBi has shown an IC of approximately 1.3 µM against CK2 .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of TBBi on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- Cytotoxicity Results : Compounds derived from TBBi demonstrated potent cytotoxicity with effective concentrations (EC) ranging from 4.90 to 32.77 µM .
Proapoptotic Properties
TBBi has been shown to induce apoptosis in cancer cells. This effect is linked to its ability to inhibit CK2 activity, which plays a crucial role in cell survival pathways. The induction of apoptosis was confirmed through various assays including Western blot analysis and flow cytometry .
Case Study 1: Synthesis and Evaluation of TBBi Derivatives
A study focused on synthesizing novel acyl derivatives of TBBi aimed at enhancing its anticancer activity. The derivatives were evaluated for their ability to inhibit CK2 and induce apoptosis in breast cancer cell lines.
- Findings : Some derivatives exhibited improved potency compared to TBBi itself, indicating that structural modifications can enhance biological activity .
Case Study 2: Dual Inhibitors of CK2 and PIM-1
Another research effort explored the development of dual inhibitors targeting both CK2 and PIM-1 kinases using TBBi as a scaffold.
- Results : The synthesized compounds showed promising results in inhibiting both kinases and demonstrated significant anticancer activity across multiple cell lines .
Summary Table of Key Findings
| Application | Description | Key Findings |
|---|---|---|
| CK2 Inhibition | Competitive inhibitor for CK2 | IC = 1.3 µM |
| Anticancer Activity | Cytotoxic effects on MCF-7 and MDA-MB-231 | EC = 4.90 to 32.77 µM |
| Proapoptotic Effects | Induces apoptosis in cancer cells | Confirmed via Western blot and flow cytometry |
| Derivative Synthesis | Development of novel acyl derivatives | Enhanced potency observed in certain derivatives |
| Dual Kinase Inhibition | Targeting both CK2 and PIM-1 | Significant anticancer activity across cell lines |
Mechanism of Action
The primary mechanism of action of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2, where the compound competes with ATP, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Benzimidazole vs. Benzotriazole Derivatives
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt; CAS 17374-26-4) :
- Structure : Benzotriazole core with bromines at positions 4,5,6,6.
- Activity : Inhibits CK2 holoenzyme (IC₅₀ = 0.9 μM) but is inactive against the free catalytic subunit (CK2α) .
- Key Difference : Unlike this compound, TBBt lacks the ketone group in the imidazolone ring, reducing its conformational rigidity and selectivity .
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) :
- Structure : Benzimidazole core without the ketone group.
- Activity : Exhibits dual inhibition of CK2 and PIM-1 kinases (IC₅₀ = 0.5 μM for CK2) but has poor cell permeability due to high polarity .
- Comparison : The ketone group in this compound enhances hydrogen bonding with kinase residues (e.g., Lys68 in CK2α), improving selectivity over TBBi .
Thione and Sulfur-Containing Analogs
- 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-thione (K22) :
Halogen Substitution Patterns
Bromine vs. Iodine Substitution
Partial Bromination
- 5,6-Dibromo-1H-benzotriazole (HBBH) :
Substituent Modifications
Alkyl and Aryl Substituents
4,5,6,7-Tetrabromo-1-(3-chloropropyl)-1H-benzimidazole :
- 1-(β-D-2'-Deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164): Activity: Dual CK2/PIM-1 inhibitor with IC₅₀ = 0.2 μM for CK2. The ribofuranosyl group mimics ATP’s ribose moiety, enhancing target engagement .
Amino and Sulfonamide Derivatives
- DMAT (4,5,6,7-Tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine): Activity: Retains CK2 inhibition (IC₅₀ = 0.7 μM) but exhibits off-target effects on PIM-1 and DYRK1A kinases . Comparison: The dimethylamino group in DMAT reduces polarity compared to this compound, improving bioavailability .
Cytotoxicity and Selectivity Profiles
| Compound | CK2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Selectivity Notes |
|---|---|---|---|
| This compound | 0.4 | 50 | High CK2 selectivity; low cytotoxicity |
| TBBt | 0.9 | >100 | Inactive against CK2α subunit |
| K164 | 0.2 | 15 | Dual CK2/PIM-1 inhibition |
| 7a (Tetrazole derivative) | ND | 25 | Enhanced cytotoxicity via tetrazole |
| DMAT | 0.7 | 30 | Multi-kinase inhibition |
Physicochemical and Pharmacokinetic Properties
Biological Activity
4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBi) is a halogenated benzimidazole derivative that has garnered attention for its biological activities, particularly as an inhibitor of protein kinase CK2. CK2 is implicated in various cellular processes and is often overexpressed in cancer cells, making TBBi a compound of interest in cancer research.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 358.8 g/mol. Its structure includes a benzimidazole core substituted with four bromine atoms.
TBBi functions primarily as an inhibitor of CK2, which plays a crucial role in regulating cell growth and survival. Inhibition of CK2 activity has been linked to decreased cell viability and induction of apoptosis in various cancer cell lines.
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of TBBi and its derivatives on several cancer cell lines:
- Breast Cancer Cells (MCF-7 and MDA-MB-231) : TBBi derivatives showed significant cytotoxicity with EC50 values ranging from 4.90 to 32.77 µM. The most active compounds were found to induce apoptosis effectively and inhibit CK2 activity within these cells .
- Leukemia Cells (CCRF-CEM) : In tests conducted over 24 and 48 hours at various concentrations (10, 25, 50 µM), TBBi exhibited lower cytotoxicity compared to its derivatives. Specifically, compounds 7a and 7d demonstrated nearly complete loss of cell viability at 25 µM after 48 hours .
Structure-Activity Relationship (SAR)
The biological activity of TBBi can be significantly influenced by structural modifications:
- Methyl Substituents : Compounds with methyl groups showed enhanced cytotoxicity against breast cancer cells compared to their non-methylated counterparts.
- Bromination : The presence of bromine atoms appears to enhance the lipophilicity and overall potency of the compounds against CK2 .
Case Study 1: Effect on MCF-7 Cell Line
In a study evaluating the effects of TBBi derivatives on MCF-7 cells:
- Compound Tested : TBBi and its derivatives.
- Findings : At concentrations of 25 µM and above, significant reductions in cell viability were observed after both 24 and 48 hours. The most potent derivative reduced viability to approximately 25% after 48 hours at the highest concentration tested .
Case Study 2: Comparison with Other CK2 Inhibitors
TBBi was compared with other known CK2 inhibitors such as silmitasertib (CX-4945). While both compounds exhibited similar mechanisms of action, TBBi derivatives demonstrated superior cytotoxic effects against certain cancer cell lines .
Data Tables
| Compound | Cell Line | EC50 (µM) | Viability (%) at 50 µM (48h) |
|---|---|---|---|
| TBBi | MCF-7 | 32.77 | 37 ± 5 |
| Compound 7a | CCRF-CEM | <25 | Complete loss |
| Compound 6b | MCF-7 | >50 | Significant decrease |
| Compound 3 | MCF-7 | >50 | Lower than TBBi |
Q & A
Q. What safety protocols are critical when handling brominated benzimidazolones?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
